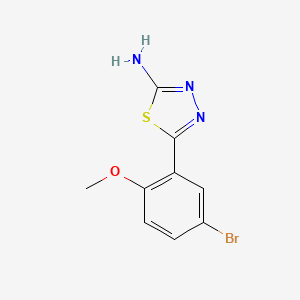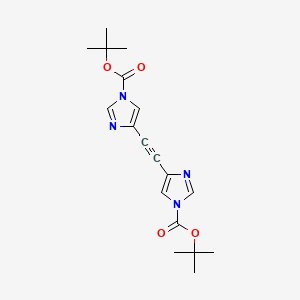
2-(Benzyloxy)-5-(difluoromethyl)-1,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-5-(difluoromethyl)-1,3-dimethoxybenzene is an organic compound that features a benzene ring substituted with benzyloxy, difluoromethyl, and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-(difluoromethyl)-1,3-dimethoxybenzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and reagents to achieve the desired transformations efficiently .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yields and purity. These methods often leverage advanced catalytic systems and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-(difluoromethyl)-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .
Scientific Research Applications
2-(Benzyloxy)-5-(difluoromethyl)-1,3-dimethoxybenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate the interactions of fluorinated compounds with biological systems.
Medicine: The compound’s unique chemical properties make it a candidate for drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2-(Benzyloxy)-5-(difluoromethyl)-1,3-dimethoxybenzene exerts its effects is often related to the presence of the difluoromethyl group. This group can influence the compound’s reactivity, stability, and interactions with molecular targets. The pathways involved may include specific binding to enzymes or receptors, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl 2-Pyridyl Sulfone: Known for its versatility in synthesizing organofluorine compounds.
Difluoromethyl-substituted Diazo Compounds: Used in various synthetic transformations due to their unique reactivity.
Uniqueness
The presence of both benzyloxy and difluoromethyl groups enhances its reactivity and makes it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C16H16F2O3 |
|---|---|
Molecular Weight |
294.29 g/mol |
IUPAC Name |
5-(difluoromethyl)-1,3-dimethoxy-2-phenylmethoxybenzene |
InChI |
InChI=1S/C16H16F2O3/c1-19-13-8-12(16(17)18)9-14(20-2)15(13)21-10-11-6-4-3-5-7-11/h3-9,16H,10H2,1-2H3 |
InChI Key |
RQGKUBXSVFASSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


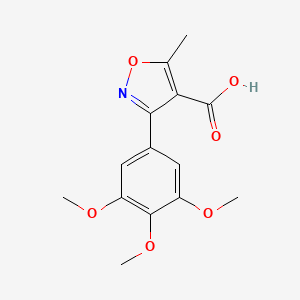
![2-(3-Azetidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13703986.png)
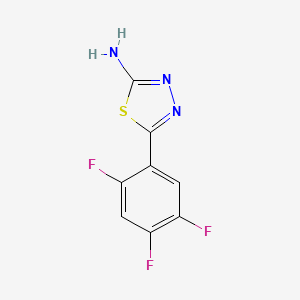
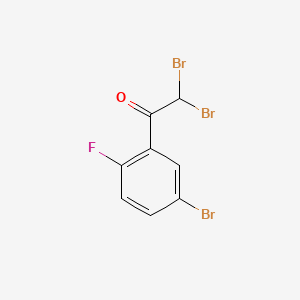
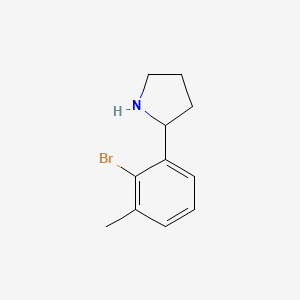

![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13704004.png)
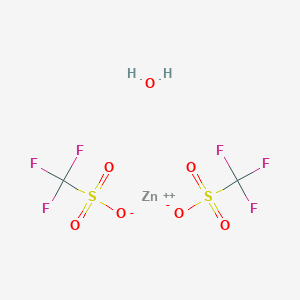

![Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13704021.png)
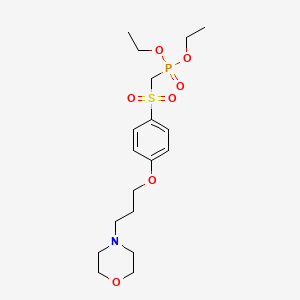
![N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide](/img/structure/B13704030.png)
